molecular formula C10H11ClO2 B574257 2-Chloro-1-(3-methoxyphenyl)propan-1-one CAS No. 160388-15-8

2-Chloro-1-(3-methoxyphenyl)propan-1-one

Cat. No.: B574257
CAS No.: 160388-15-8
M. Wt: 198.646
InChI Key: JQJMJLTWFIXNDD-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-methoxyphenyl)propan-1-one is a chloro-substituted propanone derivative with a methoxyphenyl group at the 1-position. Its molecular formula is C₁₀H₁₁ClO₂, and it features a ketone functional group adjacent to a chlorine atom, making it reactive in nucleophilic substitution or elimination reactions.

Properties

CAS No.

160388-15-8

Molecular Formula

C10H11ClO2

Molecular Weight

198.646

IUPAC Name

2-chloro-1-(3-methoxyphenyl)propan-1-one

InChI

InChI=1S/C10H11ClO2/c1-7(11)10(12)8-4-3-5-9(6-8)13-2/h3-7H,1-2H3

InChI Key

JQJMJLTWFIXNDD-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC(=CC=C1)OC)Cl

Synonyms

1-Propanone, 2-chloro-1-(3-methoxyphenyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

2-Chloro-1-(3-chlorophenyl)propan-1-one

  • Structure : Replaces the 3-methoxy group with a 3-chloro substituent.
  • Its GHS safety data indicate hazards such as skin/eye irritation .
  • Applications : Likely used as a precursor in synthetic organic chemistry, similar to other chlorinated ketones.

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

  • Structure : Substitutes the 3-methoxy group with a 4-chloro substituent and replaces the chlorine at the 2-position with a cyclopropyl ring.
  • The 4-chloro substituent may enhance lipophilicity .

(E)-3-(2-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one

  • Structure: Incorporates a conjugated enone system (C=C bond) between the two aromatic rings.
  • Crystallographic studies highlight planar geometry, favoring π-π stacking interactions .

Amino-Substituted Derivatives

2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride

  • Structure: Replaces the chlorine atom with an amino group (NH₂) and includes a hydrochloride salt.
  • Properties: The amino group enables hydrogen bonding, enhancing solubility in aqueous media. The hydrochloride salt form improves stability and crystallinity .

1-(3-Chlorophenyl)-2-(methylamino)propan-1-one hydrochloride

  • Structure: Substitutes chlorine with a methylamino group (NHCH₃).
  • The hydrochloride salt form is common in pharmaceuticals to enhance bioavailability .

Piperazine/Piperidine Derivatives

2-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one

  • Structure : Incorporates a piperazine ring with a cyclohexyl substituent.
  • Molecular weight: 258.79 g/mol .

2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one

  • Structure : Features a dimethyl-substituted piperidine ring.
  • Properties : Predicted pKa of -0.76 suggests weak acidity. The steric hindrance from dimethyl groups may slow metabolic degradation .

Key Research Findings

Reactivity: Chlorine at the 2-position in 2-chloro-1-arylpropan-1-ones facilitates nucleophilic substitution, enabling derivatization (e.g., replacement with amino groups) .

Crystallography : Compounds like (E)-3-(2-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one exhibit planar structures, critical for materials science applications such as NLO materials .

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